Chitinovorin B
Description
Structure
2D Structure
Properties
CAS No. |
95722-76-2 |
|---|---|
Molecular Formula |
C29H46N10O12S |
Molecular Weight |
758.8 g/mol |
IUPAC Name |
7-[(5-amino-5-carboxypentanoyl)amino]-3-[[4-[2-(2-aminopropanoylamino)propanoylamino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C29H46N10O12S/c1-13(30)22(44)36-14(2)23(45)37-17(6-4-8-34-28(32)33)18(41)9-20(43)51-10-15-11-52-27-29(35-12-40,26(50)39(27)21(15)25(48)49)38-19(42)7-3-5-16(31)24(46)47/h12-14,16-18,27,41H,3-11,30-31H2,1-2H3,(H,35,40)(H,36,44)(H,37,45)(H,38,42)(H,46,47)(H,48,49)(H4,32,33,34) |
InChI Key |
GYGJEMVAHZKULL-ABMKUJBSSA-N |
SMILES |
CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
chitinovorin B chitinovorin-B |
Origin of Product |
United States |
Chitinovorin B in Microbial Natural Product Discovery
Historical Context of Chitinovorin B Identification
The identification of this compound is linked to research into β-lactam antibiotics produced by bacteria. Chitinovorins A, B, and C were first reported in 1984, isolated from the culture broth of Flavobacterium chitinovorum. google.comgoogle.comgoogle.comnih.govresearchgate.netresearchgate.net Subsequently, a more basic antibiotic, Chitinovorin D, was isolated from a Flavobacterium sp. strain PB-5246, alongside the previously identified chitinovorins A, B, and C. google.comgoogle.comgoogle.comnih.govresearchgate.netresearchgate.net This initial isolation and identification established this compound as a β-lactam antibiotic of bacterial origin. google.comgoogle.comgoogle.comnih.govresearchgate.netresearchgate.net
Taxonomy and Ecology of this compound-Producing Microorganisms
This compound is produced by microorganisms belonging to the genus Flavobacterium. hodoodo.com Flavobacterium is a genus of Gram-negative bacteria within the family Flavobacteriaceae. google.com These bacteria are typically rod-shaped and can be motile or non-motile, often producing yellow, red, orange, or yellow-brown pigmentation. nih.govresearchgate.netresearchgate.net
Isolation and Characterization of Flavobacterium Strains
The isolation and identification of Flavobacterium strains capable of producing chitinovorins, including this compound, have been a key aspect of research in this area. Flavobacterium chitinovorum was the initial source from which Chitinovorins A, B, and C were reported. google.comgoogle.comgoogle.comnih.govresearchgate.netresearchgate.net Another strain, Flavobacterium sp. PB-5246, was later found to produce Chitinovorin D along with A, B, and C. google.comgoogle.comgoogle.comnih.govresearchgate.netresearchgate.net Characterization of Flavobacterium species often involves molecular techniques, such as 16S rRNA gene sequencing, to determine their taxonomic identity. nih.govresearchgate.netresearchgate.net Studies have shown high similarity between isolated Flavobacterium strains and known species like Flavobacterium cheonhonense. nih.govresearchgate.netresearchgate.net Beyond chitinovorins, Flavobacterium species are known to produce a variety of other compounds, including enzymes involved in the degradation of various polysaccharides like chitin (B13524), agar, alginate, pectin, xylan, keratin, and laminarin. google.comnih.govresearchgate.netresearchgate.net They can also produce proteases and antifungal compounds. google.comgoogle.comnih.govresearchgate.netresearchgate.net
Environmental Niches of Producer Organisms
Flavobacterium species are widely distributed in the environment, commonly found in freshwater and soil. nih.govresearchgate.netresearchgate.net Their ability to degrade complex polysaccharides like chitin suggests an ecological role in the decomposition of organic matter in these environments. google.comnih.govresearchgate.netresearchgate.net While some Flavobacterium species can be pathogenic to organisms such as fish, algae, and soil organisms, others are recognized for producing valuable metabolites. google.comnih.govresearchgate.netresearchgate.net The specific environmental niches from which chitinovorin-producing strains like Flavobacterium chitinovorum and Flavobacterium sp. PB-5246 were isolated highlight their presence in environments where chitinous materials are present. google.comgoogle.comgoogle.comnih.govresearchgate.netresearchgate.net Ecological niches, in general, describe the interrelationship of a species with biotic and abiotic factors in its environment and the role it plays within the ecosystem. montana.edubiologyonline.com This includes how an organism utilizes resources and interacts with other organisms. biologyonline.com
Biosynthetic Pathway Elucidation of this compound
The elucidation of the biosynthetic pathway of natural products like this compound is crucial for understanding their formation and for potential biotechnological applications. While detailed enzymatic steps specifically for this compound are not extensively described in the provided search results, information on related β-lactam biosynthesis and general approaches to pathway elucidation can provide context.
Precursor Identification and Incorporation Studies
Studies on the biosynthesis of other β-lactam antibiotics, such as penicillin, involve the condensation of amino acid precursors. news-medical.net In the case of penicillin, the initial step involves the condensation of L-α-aminoadipate, L-cysteine, and L-valine into a tripeptide. news-medical.net While the specific precursors for this compound are not explicitly mentioned in the provided snippets, its β-lactam structure suggests it is likely derived from amino acids or related small molecules, similar to other compounds in this class. This compound's side chain is noted to expand on that of Chitinovorin A, featuring two alanine (B10760859) residues compared to one in Chitinovorin A. rsc.orgresearchgate.net Chitinovorin D is described as being larger, with two additional N-terminal constituents. rsc.org Precursor identification in biosynthetic studies often involves feeding experiments with isotopically labeled compounds to track their incorporation into the final product.
Enzymatic Steps in this compound Biosynthesis
The biosynthesis of β-lactam antibiotics typically involves a series of enzymatic reactions, including condensation, cyclization, and modifications of side chains. news-medical.net For penicillin biosynthesis, key enzymatic steps include the action of ACV synthetase, which forms the tripeptide precursor, and isopenicillin N synthase, which catalyzes the oxidative ring closure to form the β-lactam ring. news-medical.net While specific enzymes for this compound biosynthesis are not detailed in the search results, it is reasonable to infer that its production involves similar enzymatic machinery characteristic of β-lactam synthesis in bacteria. Research into the biosynthesis of natural products often involves identifying gene clusters encoding the necessary enzymes, followed by functional characterization of these enzymes. researchgate.netnih.govresearchgate.net Techniques like gene knockout and heterologous expression can help define the molecular steps catalyzed by specific enzymes in a biosynthetic pathway. rsc.org
Here is a summary of some key data points related to this compound and its producers:
| Compound Name | Producing Organism | Compound Type | Key Structural Features |
| This compound | Flavobacterium chitinovorum | β-lactam antibiotic | Contains two alanine residues in its side chain rsc.orgresearchgate.net |
| Chitinovorin A | Flavobacterium chitinovorum | β-lactam antibiotic | Contains one alanine residue in its side chain rsc.orgresearchgate.net |
| Chitinovorin D | Flavobacterium sp. PB-5246 | β-lactam antibiotic | Larger than Chitinovorins A and B rsc.org |
Note: The interactivity of the table is dependent on the display capabilities of the platform.
Gene Cluster Identification and Analysis for this compound Production
The biosynthesis of many microbial natural products is governed by specific sets of genes organized into biosynthetic gene clusters (BGCs) nih.govresearchgate.net. Identifying and analyzing these gene clusters is crucial for understanding the enzymatic machinery involved in compound production and for potential genetic manipulation to enhance yield or discover novel analogs nih.govrsc.org. While the search results provide information on gene cluster identification for other compounds and organisms involved in chitin degradation, specific details regarding the identified gene cluster solely responsible for this compound production in Flavobacterium chitinovorum were not explicitly found. However, the principle of BGC identification involves techniques like genome sequencing and bioinformatics analysis to locate gene clusters encoding enzymes like polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs), which are often involved in the synthesis of complex natural products like β-lactam antibiotics rsc.orgresearchgate.net. Analysis of these clusters can predict the biosynthetic pathway and potential structural features of the produced compound rsc.org.
Microbial Fermentation Strategies for this compound Production
Microbial fermentation is a key process for producing natural products like this compound on a larger scale nih.govresearchgate.net. This involves cultivating the producing microorganism in a controlled environment to optimize the synthesis and accumulation of the desired compound leadventgrp.commdpi.com.
Optimizing culture conditions is critical to maximizing the yield of microbial products during fermentation leadventgrp.comresearchgate.net. This involves adjusting various parameters to create a favorable environment for the growth of the producing strain and the expression of the genes responsible for product biosynthesis leadventgrp.com. Key parameters typically optimized include temperature, pH, aeration rate, and agitation speed researchgate.netresearchgate.net. Studies on optimizing culture conditions for microbial production often involve systematic approaches to determine the optimal values for these factors researchgate.netnih.gov.
The composition of the fermentation medium significantly impacts microbial growth and product yield mdpi.comnih.gov. The medium provides the necessary nutrients, including carbon sources, nitrogen sources, minerals, and vitamins, that the microorganism requires for its metabolic processes and the biosynthesis of the target compound mdpi.comijcmas.com.
Research findings often detail the effect of different media components and their concentrations on the yield of microbial metabolites mdpi.comijcmas.com. For instance, studies on optimizing media for microbial production have shown that the type and concentration of carbon and nitrogen sources can significantly influence product accumulation mdpi.comijcmas.com. The impact of specific nutrients on yield can be studied by varying their concentrations in the medium and observing the resulting product levels nih.gov.
While specific data tables detailing the impact of various media components on this compound yield were not found, the general principles of media optimization for microbial fermentation apply.
Scaling up microbial fermentation from laboratory to industrial scale requires careful consideration of bioreactor design and process parameters leadventgrp.comcytivalifesciences.com. Bioreactors provide a controlled environment for large-volume microbial cultivation, and their design influences critical factors like mixing, aeration, mass transfer, and heat transfer cytivalifesciences.comsigmaaldrich.comwiley-vch.de.
Key design considerations for bioreactors include vessel geometry, impeller type, sparger design, and monitoring systems leadventgrp.comsigmaaldrich.com. Process parameters such as agitation speed, aeration rate, temperature, and pH must be controlled and often adjusted during the fermentation run to maintain optimal conditions as the culture grows and the demand for nutrients and oxygen changes leadventgrp.com.
Scalability involves ensuring that the process performs consistently across different bioreactor volumes cytivalifesciences.comcontentstack.com. This often requires maintaining key engineering parameters, such as power per unit volume, tip speed, or mass transfer coefficient (kLa), constant during scale-up cytivalifesciences.comsigmaaldrich.comcontentstack.com. Challenges in scaling include maintaining homogeneous conditions for oxygen transfer and mixing in larger vessels cytivalifesciences.com.
Advanced Strain Improvement for this compound Overproduction
To achieve economically viable production levels, the naturally occurring producing strain often needs to be improved to overproduce the target metabolite nih.govnih.gov. Strain improvement programs aim to enhance the strain's ability to synthesize and secrete higher quantities of the desired compound nih.gov.
Classical mutagenesis is a traditional method used in strain improvement programs nih.govnih.gov. This technique involves exposing microbial cultures to physical or chemical mutagens to induce random mutations in their genome nih.govwikipedia.org. The goal is to generate genetic variations within the microbial population, some of which may lead to improved production of the target compound nih.govnih.gov.
Common mutagens used in classical mutagenesis include UV irradiation and chemical agents like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) researchgate.net. After mutagenesis, a screening or selection process is employed to identify mutant strains that exhibit enhanced product yield nih.govnih.gov. Screening methods can involve analyzing large numbers of individual colonies for higher production levels, while selection methods utilize conditions that favor the growth of high-producing mutants nih.gov.
Rational Design for Enhanced Biosynthesis
Rational design in the context of natural product biosynthesis aims to engineer microorganisms or their enzymatic pathways to improve the production of desired compounds or create novel analogs. This approach involves understanding the biosynthetic pathway of the target molecule, identifying bottlenecks or limitations, and making targeted genetic modifications to enhance flux through the pathway. google.comgoogle.comnih.gov
For this compound, a rational design approach would necessitate a detailed understanding of the specific genes and enzymes involved in its biosynthesis. While the isolation and identification of chitinovorins have been reported, detailed information on the complete biosynthetic pathway of this compound is not extensively available in the provided search results. rsc.org However, general principles of rational design for enhancing the biosynthesis of microbial natural products can be applied. This includes analyzing the genetic "space" related to the biosynthetic pathway and designing targeted alterations to gene regulatory sequences or coding sequences to optimize enzyme activity, transcription, or translation efficiency. google.comgoogle.com
Metabolic Engineering Applications in this compound Production
Metabolic engineering is a powerful discipline that utilizes genetic and biochemical techniques to optimize cellular processes for the overproduction of desired metabolites. frontiersin.orgnih.govnih.govescholarship.org In the context of this compound production, metabolic engineering strategies would focus on manipulating the host organism's metabolism to increase the yield and efficiency of this compound biosynthesis.
Pathway Engineering for Precursor Flux Enhancement
Enhancing the flux of precursor molecules is a common strategy in metabolic engineering to boost the production of a target compound. nih.govresearchgate.net For this compound biosynthesis, this would involve identifying the metabolic pathways that supply the building blocks for its structure and engineering them to produce higher levels of these precursors. This could involve modifying enzymes in central metabolic pathways like glycolysis or the TCA cycle to channel more carbon flow towards the desired precursors. google.comescholarship.org Overexpression of key enzymes in the precursor supply pathways or altering regulatory mechanisms that control these pathways can lead to increased precursor availability. nih.govresearchgate.net
Elimination of Competing Biosynthetic Pathways
Microorganisms often produce a variety of secondary metabolites, and some of these biosynthetic pathways may compete for the same precursors as the pathway leading to the target compound. isomerase.com To enhance this compound production, it may be necessary to eliminate or downregulate these competing pathways. isomerase.comgoogle.comresearchgate.net This can be achieved by deleting or disrupting genes encoding key enzymes in the competing pathways, thereby redirecting metabolic flux towards this compound biosynthesis. researchgate.net
Biological Functionality and Mechanisms of Chitinovorin B
Classification and Mechanistic Grouping of Chitinovorin B
This compound is classified as a beta-lactam antibiotic. nih.govgoogle.comgoogle.comgoogle.comhodoodo.comresearchgate.net Beta-lactam antibiotics are a large group of antimicrobial agents characterized by the presence of a four-membered beta-lactam ring in their chemical structure. medchemexpress.commedchemexpress.com This class of antibiotics typically exerts its effects by inhibiting the synthesis of the peptidoglycan layer, a crucial component of bacterial cell walls. medchemexpress.com The activity of beta-lactam antibiotics is often linked to the opening of this beta-lactam ring. medchemexpress.com Chitinovorins A, B, and C were initially reported as novel beta-lactam antibiotics of bacterial origin. jst.go.jpmedchemexpress.com Chitinovorin D, a more basic antibiotic, was subsequently isolated. nih.govgoogle.comgoogle.comgoogle.com Structurally, chitinovorins A-D are described as 7α-formylaminocephems, featuring an α-aminoadipic acid group attached to the beta-lactam ring. researchgate.net They differ in the substitutions present in their six-membered dihydrothiazine ring. researchgate.net Specifically, in this compound, the side chain includes two alanine (B10760859) residues, distinguishing it from Chitinovorin A, which has a guanidine-containing building block and one alanine residue in its side chain. rsc.orgresearchgate.net
Elucidation of Molecular Targets of this compound
As a beta-lactam antibiotic, the primary molecular targets of this compound are expected to be penicillin-binding proteins (PBPs). medchemexpress.com PBPs are bacterial enzymes that play a vital role in the final stages of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. By binding to and inhibiting PBPs, beta-lactam antibiotics disrupt cell wall synthesis, leading to bacterial lysis and death. While the general mechanism for beta-lactams is well-established, specific detailed research elucidating the precise PBP targets of this compound has not been extensively highlighted in the provided search results. However, the classification within the beta-lactam group strongly suggests this mode of action. medchemexpress.commedchemexpress.com
Cellular Response and Regulatory Pathways Modulated by this compound
The cellular response to this compound, based on its classification as a beta-lactam antibiotic targeting bacterial cell wall synthesis, would involve the disruption of bacterial growth and division. Inhibition of peptidoglycan synthesis leads to weakened cell walls, making bacteria susceptible to osmotic lysis. medchemexpress.com This disruption triggers a cascade of cellular events in susceptible bacteria, ultimately resulting in cell death. While the broad cellular impact aligns with typical beta-lactam activity, specific studies detailing the intricate regulatory pathways modulated by this compound within bacterial cells were not prominently featured in the search results. The weak antimicrobial activity noted for this compound might suggest a less potent interaction with its targets compared to more widely used beta-lactam antibiotics, or it could be indicative of other factors influencing its efficacy. rsc.orgmedchemexpress.commedchemexpress.commedchemexpress.com
Enzymatic and Semi Synthetic Approaches for Chitinovorin B and Analogues
Biocatalytic Transformations in Chitinovorin B Modification
Biocatalytic transformations employ enzymes to perform specific chemical reactions on a substrate. This approach is favored for its high selectivity and mild reaction conditions. In the context of a hypothetical this compound, such transformations would be invaluable for creating novel analogues with potentially enhanced biological activities.
Enzyme Screening and Characterization for Specific Reactions
A crucial first step in developing biocatalytic modifications for any compound, including the theoretical this compound, would be the screening of a diverse range of enzymes. This process would involve testing various enzyme classes, such as hydrolases, oxidoreductases, transferases, and lyases, to identify those capable of reacting with the this compound molecule.
Table 1: Hypothetical Enzyme Screening for this compound Modification
| Enzyme Class | Potential Reaction on this compound | Screening Method |
| Lipases | Regioselective acylation/deacylation | HPLC, Mass Spectrometry |
| Proteases | Amide bond formation/hydrolysis | Spectrophotometric assays |
| P450 Monooxygenases | Hydroxylation at specific positions | Chromatographic analysis |
| Glycosyltransferases | Attachment of sugar moieties | Electrophoretic mobility shift assay |
Once an enzyme with the desired activity is identified, its characterization would be essential. This involves determining its substrate specificity, optimal reaction conditions (pH, temperature), and kinetic parameters. For instance, if a lipase were found to acylate a hydroxyl group on this compound, further studies would be needed to understand its efficiency and selectivity.
Regio- and Stereoselective Enzymatic Modifications
A significant advantage of enzymes is their ability to perform reactions with high regio- and stereoselectivity, meaning they can target a specific functional group at a particular position and in a specific three-dimensional orientation. For a complex molecule like the putative this compound, this would allow for precise modifications that are often challenging to achieve through traditional chemical synthesis. For example, an oxidoreductase could be used to introduce a hydroxyl group at a non-activated carbon atom, a reaction that is notoriously difficult to control with conventional chemical reagents.
Chemo-Enzymatic Synthesis Strategies for this compound Scaffolds
Chemo-enzymatic synthesis combines the strengths of both chemical and enzymatic reactions to construct complex molecules. This hybrid approach allows for the efficient assembly of a core scaffold using chemical methods, followed by precise modifications using enzymes in the later stages.
Immobilized Biocatalyst Systems for this compound Derivatives
To enhance the industrial applicability of enzymatic processes, enzymes are often immobilized on solid supports. Immobilization can improve enzyme stability, facilitate catalyst recovery and reuse, and enable the development of continuous flow processes.
Table 2: Potential Immobilization Strategies for Enzymes Acting on this compound
| Support Material | Immobilization Method | Advantages |
| Porous silica | Covalent attachment | High surface area, good mechanical stability |
| Polymeric resins | Adsorption | Mild conditions, simple procedure |
| Magnetic nanoparticles | Entrapment | Easy separation using a magnetic field |
For the production of this compound derivatives, an immobilized enzyme system could be employed in a packed-bed reactor. A solution of the this compound precursor would be passed through the reactor, allowing for a continuous conversion to the desired product. This would represent a highly efficient and sustainable manufacturing process.
Ecological and Environmental Significance of Chitinovorin B
Role of Chitinovorin B in Microbial Interactions and Competition
Flavobacterium species, the producers of this compound, are known to inhabit various environments, including soil and aquatic systems. nih.gov They are also recognized for their ability to degrade complex polysaccharides like chitin (B13524), a ubiquitous polymer in many ecosystems. justia.comgoogle.comnih.govgoogle.comresearchgate.net This metabolic capability, coupled with the production of antimicrobial compounds, likely contributes to their ability to compete with other microorganisms for resources and space in these environments.
While specific detailed research findings on the direct role of this compound in mediating interactions between Flavobacterium chitinovorum and other specific microbes in natural settings are not extensively detailed in the provided search results, the general principles of antibiotic production in microbial competition are well-established. Antibiotics can suppress the growth of susceptible organisms, thereby reducing competition for limited nutrients and allowing the antibiotic-producing strain to thrive. frontiersin.orgubc.canih.gov
The impact of antimicrobial compounds on microbial communities can be significant, influencing community structure and function. nih.govplos.org Studies on other microbial communities have shown that antagonistic interactions, often mediated by antimicrobial substances, contribute to the resistance of these communities to invasion by foreign microorganisms. nih.govplos.org
Impact of Environmental Factors on this compound Production and Activity
The presence and density of competing microbial populations can also influence antibiotic production. frontiersin.orgmdpi.com In competitive environments, the selective pressure to produce antimicrobial compounds may be higher. frontiersin.org
Although specific quantitative data on the environmental regulation of this compound production is not available, research on microbial communities in various environments highlights the sensitivity of microbial activity and metabolite production to environmental changes. nih.govoliptek.comfctemis.orgnih.gov
Biotechnological Potential and Novel Research Avenues for Chitinovorin B
Exploration of Chitinovorin B in Antimicrobial Research
This compound belongs to the class of β-lactam antibiotics google.comgoogle.comjustia.com. While some reports indicate weak antibacterial activity against Gram-positive bacteria and no activity against Gram-negative bacteria for certain related β-lactams from Bacteroidetes strains, the specific antimicrobial spectrum and potency of this compound itself are subjects of ongoing investigation researchgate.net. The increasing challenge of multidrug-resistant bacteria highlights the need for novel antimicrobial agents, and natural products like those from Flavobacterium are considered promising sources google.comnih.gov. Research into this compound aims to understand its mechanism of action and its effectiveness against various bacterial strains, potentially including those resistant to existing antibiotics.
Novel Applications of this compound in Agricultural Systems
The producing organisms of this compound, Flavobacterium species, are known to produce a variety of compounds with potential agricultural relevance, including enzymes that degrade polysaccharides and antifungal compounds google.com. This suggests that this compound, or related compounds from these bacteria, could have roles in agricultural applications. Natural product pesticides derived from microorganisms are seen as important for controlling pests in both conventional and organic farming, offering novel chemical structures and potentially reducing the risk of resistance development google.com.
Biocontrol Agent Development
The potential for Flavobacterium species to produce pesticidal compounds, including those active against nematodes and other pests, has been explored google.comgoogle.comjustia.comgoogle.com. While research specifically detailing this compound as a standalone biocontrol agent is limited in the provided context, the broader study of Flavobacterium metabolites for pest control is an active area google.comgoogle.comjustia.comgoogle.com. The development of biocontrol agents involves isolating microbes or their products that can control plant pathogens and pests nih.govresearchgate.net. Given that Flavobacterium strains have demonstrated activity against plant-parasitic nematodes and can promote plant growth, the compounds they produce, including this compound, are of interest for developing new biological control strategies google.comjustia.comgoogle.com.
Plant-Microbe Interaction Modulation
Flavobacterium species are soil and rhizosphere bacteria, areas where complex plant-microbe interactions occur eagri.orgjabonline.in. These interactions are crucial for plant health, nutrient uptake, and stress resistance mbimph.comfrontiersin.org. Beneficial plant-microbe associations can involve the production of growth regulators and bioactive compounds that protect against pathogens jabonline.in. Flavobacterium strains have been shown to enhance plant biomass and vigor, including plant height, top weight, and root health google.com. While the direct role of this compound in modulating these interactions requires further investigation, the association of its producing organism with plant growth promotion suggests a potential indirect or direct involvement. Research in this area could explore how this compound influences the microbial community in the rhizosphere or directly affects plant signaling pathways.
Interdisciplinary Research on this compound Analogues
Research into this compound analogues involves exploring modifications to its structure to potentially enhance its biological activity, stability, or specificity. The study of β-lactam antibiotics has a long history of analogue development to improve properties such as resistance to degradation by enzymes like β-lactamases or to broaden their spectrum of activity iupac.org. While specific details on this compound analogues are scarce in the provided information, the general approach in natural product research is to synthesize or isolate related compounds with subtle structural differences to understand structure-activity relationships mdpi.com. This interdisciplinary research often involves organic chemists, microbiologists, and pharmacologists working together to design, synthesize, and test new compounds based on the natural product scaffold. The goal is to develop compounds with improved properties for potential applications in medicine or agriculture.
Advanced Structural Characterization Methodologies for Chitinovorin B
Spectroscopic Techniques for Fine Structure Elucidation
Spectroscopic methods are crucial for determining the intricate details of the Chitinovorin B structure, providing insights into the types of atoms present, their bonding environments, and their spatial relationships.
Nuclear Magnetic Resonance Spectroscopy (NMR)
Mass Spectrometry Techniques (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to gain information about its fragmentation pattern, which can help in piecing together the structure. The exact mass of this compound is reported as 758.30, and its molecular weight is 758.800. hodoodo.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are commonly used for ionizing relatively large and polar molecules like antibiotics. nih.gov High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the masses of the resulting fragments, providing structural details based on the cleavage patterns. msu.edu One study on Flavobacterium metabolites mentions the use of ultra performance liquid chromatography-mass spectrometry (UPLC-MS) and solid phase microextraction gas chromatography-mass spectrometry (SPME-GC/MS) for identifying compounds. plos.orgresearchgate.netresearchgate.net
Chromatographic and Electrophoretic Methods for Purity and Analysis
Chromatographic and electrophoretic techniques are essential for the purification of this compound from crude extracts and for assessing its purity.
Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC) is commonly used for the analysis and purification of antibiotics like this compound. google.comcolab.ws Reverse-phase HPLC, using a C18 column and a gradient solvent system (e.g., water and acetonitrile), is a typical method for separating polar and moderately polar compounds. google.com The retention time of a compound in HPLC is a characteristic property that can be used for identification and purity assessment. google.com Ultra-pressure liquid chromatography (UPLC) coupled with mass spectrometry has also been used in the characterization of metabolites from Flavobacterium species. plos.orgresearchgate.netresearchgate.net Hydrophobic interaction chromatography (HIC) is another chromatographic method used for protein analysis, and recent advancements allow for direct coupling with mass spectrometry. chromatographyonline.com
Electrophoresis separates molecules based on their charge and size when subjected to an electric field. While primarily used for charged biomolecules like proteins and nucleic acids, electrophoresis can also be applied to charged small molecules under appropriate conditions. nordicbiosite.commedchemexpress.com One patent mentions electrophoresis in the context of characterizing compounds derived from Flavobacterium species. google.comgoogle.com Gel electrophoresis is commonly used for the analysis of DNA and RNA, such as in the characterization of bacterial isolates based on their 16S rRNA genes. plos.orgresearchgate.net
Genetic Engineering for Enhanced Chitinovorin B Research and Production
Recombinant DNA Technology for Gene Expression and Manipulation
Recombinant DNA technology plays a fundamental role in studying and manipulating the genes involved in the biosynthesis of natural products like Chitinovorin B. This technology allows for the isolation, cloning, and expression of specific genes, providing insights into their function and enabling their manipulation for research or production purposes.
Research has identified the presence of beta-lactam antibiotic biosynthetic genes in Flavobacterium sp. SC 12,154, a related bacterium. embopress.orgnih.govnih.govembopress.org Using recombinant DNA techniques, a cosmid clone containing a cluster of these genes was isolated from a gene library of this Flavobacterium strain. embopress.orgnih.govnih.govembopress.org Among the identified genes was the one encoding delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), an enzyme crucial for the initial steps of the beta-lactam biosynthetic pathway. embopress.orgnih.govnih.govembopress.org The identification and cloning of such genes are critical first steps in understanding the complete biosynthetic pathway of this compound.
The application of recombinant DNA technology can involve several key steps:
Gene Isolation and Cloning: Identifying and isolating the specific genes responsible for the enzymes and proteins involved in this compound biosynthesis from the Flavobacterium chitinovorum genome. This often involves constructing genomic libraries and using probes based on known sequences of related genes (like ACVS) or through genome sequencing and bioinformatics analysis.
Vector Construction: Inserting the isolated genes into suitable vectors (e.g., plasmids) that can be introduced back into the host organism or a heterologous expression system. These vectors often contain regulatory elements to control gene expression.
Transformation: Introducing the recombinant DNA into Flavobacterium chitinovorum or another host organism amenable to genetic manipulation.
Gene Expression and Analysis: Studying the expression of the introduced genes and the function of the proteins they encode. This can help elucidate the steps of the this compound biosynthetic pathway and identify potential rate-limiting steps.
CRISPR-Cas Systems for Targeted Genome Editing in Producer Strains
CRISPR-Cas systems have revolutionized genetic engineering by enabling precise and targeted modifications to the genome of organisms. frontiersin.org This technology holds significant potential for enhancing this compound production in Flavobacterium chitinovorum by allowing for targeted editing of its genome.
Potential applications of CRISPR-Cas systems in the context of this compound production include:
Targeted Gene Knockout: Inactivating genes that negatively regulate this compound biosynthesis or genes involved in competing metabolic pathways that divert precursors away from antibiotic production.
Gene Overexpression: Introducing or modifying regulatory elements to enhance the expression of key genes in the this compound biosynthetic cluster.
Pathway Optimization: Editing multiple genes simultaneously to optimize the entire biosynthetic pathway for increased flux towards this compound production.
Introduction of Genetic Tags: Adding tags to genes or proteins involved in biosynthesis to facilitate their study and localization.
While the application of CRISPR-Cas systems specifically for enhancing this compound production in Flavobacterium chitinovorum is not widely reported in the examined literature, these systems have been successfully applied for genome editing in various bacteria to improve the production of desired compounds. peerianjournal.com The ability of CRISPR-Cas to make precise changes to the genome offers a more directed approach compared to traditional random mutagenesis techniques for strain improvement. peerianjournal.comgoogle.com
The implementation of CRISPR-Cas in Flavobacterium chitinovorum would require the development of efficient transformation methods and the design of appropriate guide RNAs to target the genes of interest within the this compound biosynthetic gene cluster or regulatory regions.
Synthetic Biology Approaches for De Novo Pathway Design and Optimization
Synthetic biology aims to design and construct new biological parts, devices, and systems, or to re-design existing, natural biological systems for useful purposes. nih.govbiorxiv.org In the context of this compound, synthetic biology offers powerful strategies beyond modifying the native producer strain, including the potential for designing and optimizing the entire biosynthetic pathway or transferring it to a more tractable host organism.
Approaches within synthetic biology relevant to this compound include:
De Novo Pathway Design: Based on the identified biosynthetic genes and intermediates, synthetic biology tools could be used to design a minimal or optimized pathway for this compound production. This might involve selecting the most efficient enzymes and assembling them in a synthetic gene cluster.
Heterologous Expression: Transferring the complete or partial this compound biosynthetic gene cluster into a well-characterized and fast-growing host organism, such as Escherichia coli or Bacillus subtilis, which are commonly used for industrial fermentation. researchgate.net This could potentially lead to higher yields and easier cultivation compared to the native producer.
Pathway Optimization in Heterologous Hosts: Once the pathway is established in a heterologous host, synthetic biology tools can be used to optimize gene expression levels, balance metabolic flux, and minimize the production of byproducts. This could involve using libraries of promoters, ribosome binding sites, and terminators, as well as computational modeling to predict optimal genetic constructs.
Combinatorial Biosynthesis: Creating novel this compound analogs by combining genes from the this compound pathway with genes from the biosynthesis of other beta-lactam antibiotics or related natural products. researchgate.net
While the complete biosynthetic pathway of this compound and its associated gene cluster may require further elucidation, the principles of synthetic biology can be applied as this information becomes available. The successful reconstitution and engineering of other complex biosynthetic pathways in heterologous hosts demonstrate the feasibility of this approach for natural product production. researchgate.net
The application of synthetic biology to this compound production would involve a multidisciplinary effort, combining genomics, bioinformatics, molecular cloning, enzyme characterization, and fermentation optimization. The potential benefits include the possibility of significantly increasing production yields, generating novel this compound derivatives, and developing more cost-effective and sustainable production processes.
Q & A
Q. What experimental methodologies are recommended for the structural elucidation of Chitinovorin B?
Structural characterization requires a combination of high-resolution mass spectrometry (HRMS) for molecular formula determination, nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, and X-ray crystallography for absolute configuration confirmation. For novel analogs, comparative analysis with structurally related compounds (e.g., Chitinovorin D ) can validate functional groups and polyketide backbone features. Ensure purity via HPLC and report retention times alongside spectral data to meet reproducibility standards .
Q. How can researchers optimize the yield of this compound in microbial fermentation systems?
Yield optimization involves strain engineering (e.g., CRISPR-based gene editing to upregulate polyketide synthase pathways) and metabolic flux analysis to identify rate-limiting steps. Parameters such as pH, temperature, and nutrient supplementation (e.g., carbon/nitrogen ratios) should be systematically tested using factorial design experiments. Document iterative adjustments in supplementary materials to enable replication .
Q. What assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?
Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative pathogens. Include positive controls (e.g., established antibiotics) and negative controls (solvent-only treatments). For synergy studies, checkerboard assays can quantify fractional inhibitory concentration indices (FICIs) when combined with β-lactams or glycopeptides .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
Contradictions may arise from variability in experimental conditions (e.g., pH, inoculum size) or strain-specific resistance mechanisms. Conduct meta-analyses of published datasets to identify confounding variables. Replicate disputed experiments with rigorous standardization, and apply statistical models (e.g., ANOVA with post-hoc tests) to isolate influential factors. Transparently report discrepancies in discussion sections, referencing Popperian principles of falsifiability .
Q. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?
Employ transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated bacterial cells. Pair this with proteomic analyses (e.g., affinity purification mass spectrometry) to map protein interaction networks. For membrane-targeting hypotheses, use fluorescence microscopy with membrane potential-sensitive dyes (e.g., DiBAC4) to visualize disruptions . Validate findings with genetic knockouts of suspected target genes.
Q. How can researchers design studies to investigate this compound’s synergistic effects without overinterpreting preliminary data?
Q. What ethical and methodological considerations apply to in vivo studies of this compound’s toxicity?
Follow institutional animal care guidelines (e.g., IACUC protocols) for dose-ranging studies. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish safe dosing thresholds. Include histopathological examinations of major organs and hematological profiling. For translational relevance, compare toxicity profiles to existing antibiotics like vancomycin, noting species-specific metabolic differences .
Methodological Best Practices
- Reproducibility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data deposition in public repositories (e.g., Zenodo) .
- Data Contradiction Analysis : Apply triangulation by cross-validating results with orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters) .
- Visualization : Use color-coded schematics in figures to illustrate molecular interactions, avoiding overcrowding with chemical structures per MedChemComm standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
